molecular formula C15H9Cl2N3O3 B5190937 1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol

1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol

Cat. No.: B5190937
M. Wt: 350.2 g/mol
InChI Key: YFHHSDHKHOHHEX-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of 2,6-dichlorophenylboronic acid with a suitable indole derivative under palladium catalysis. The reaction conditions are generally mild, and the use of organoboron reagents makes the process environmentally benign . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol involves its interaction with specific molecular targets. For instance, similar compounds like diclofenac inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that mediate inflammation and pain . The exact molecular pathways and targets for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol can be compared with other indole derivatives and compounds containing dichlorophenyl groups. Similar compounds include:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-methanimidoyl-5-nitroindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3/c16-11-2-1-3-12(17)14(11)19-13-5-4-8(20(22)23)6-9(13)10(7-18)15(19)21/h1-7,18,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHSDHKHOHHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=C2O)C=N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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